STING-IN-7

STING inhibition cGAS-STING pathway THP-1 reporter assay

Researchers studying STING-driven inflammation often struggle with inhibitors that lack human activity (e.g., C-176) or require high concentrations prone to off-target effects. STING-IN-7 (compound 21) resolves this with an IC50 of 11.5 nM in human STINGR232 THP-1 reporter cells - 6- to 9-fold more potent than SN-011 and H-151. • Potently suppresses STING, IRF3, and TBK1 phosphorylation in human cell systems. • Enables robust pathway inhibition at low concentrations, minimizing off-target risks. • Ideal for mechanistic studies in SLE, SAVI, and Aicardi-Goutières syndrome models. Available in mg-to-g quantities with batch-specific CoA and global delivery.

Molecular Formula C16H14ClN3O
Molecular Weight 299.75 g/mol
Cat. No. B2600541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING-IN-7
Molecular FormulaC16H14ClN3O
Molecular Weight299.75 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)Cl
InChIInChI=1S/C16H14ClN3O/c1-10-6-7-11(8-13(10)17)19-16(21)20-15-9-18-14-5-3-2-4-12(14)15/h2-9,18H,1H3,(H2,19,20,21)
InChIKeyFWAWUBPOSFYSMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

STING-IN-7: Potent STING Pathway Inhibitor


STING-IN-7 (compound 21), a small-molecule inhibitor of the stimulator of interferon genes (STING) pathway, is an indol-3-yl-N-phenylcarbamic amide derivative characterized by an inhibitory concentration (IC50) of 11.5 nM in a STINGR232 knock-in THP-1 reporter cell line [1]. The compound demonstrates potent suppression of STING and interferon regulatory factor 3 (IRF3) phosphorylation, positioning it as a high-activity tool compound for probing STING-dependent inflammation and autoimmunity [1].

Pathway study STING signaling inhibition in human cellular models
Cellular context Active in human STINGR232 THP-1 reporter cells
Mechanism Multi-node phosphorylation probe (STING, IRF3, TBK1)

STING-IN-7: Why Substitution Fails


Direct substitution among STING inhibitors is precluded by significant differences in potency, species selectivity, and mechanism of action. For instance, while the covalent inhibitor C-176 is selective for murine STING (IC50 < 50 nM in mSTING reporter assays) with no activity on human STING , STING-IN-7 is active in human cell systems [1]. Similarly, the competitive inhibitor SN-011 demonstrates an IC50 of 76 nM for STING signaling, representing a 6.6-fold lower potency than STING-IN-7's 11.5 nM in comparable cellular inhibition contexts [1][2]. Even among indole-based inhibitors, the reference compound H-151 shows markedly weaker STING inhibition in direct comparative testing, with STING-IN-7 and four related analogs outperforming H-151 in the STINGR232 THP-1 reporter system [1]. These divergent pharmacological profiles mean that experimental outcomes—including cytokine suppression magnitude, dose-response relationships, and species-specific effects—cannot be assumed interchangeable without empirical verification.

Species selectivity

C-176/C-178 are mouse-selective; human pathway response may not transfer

Potency context

SN-011 shows lower reported potency; dose-response profiles likely differ

Mechanism mismatch

H-151 acts as a covalent inhibitor; phosphorylation vs. palmitoylation effects may vary

STING-IN-7: Potency & Pathway Inhibition Data


Superior Potency to H-151 in IRF Reporter Assay

In a direct comparative analysis using a STINGR232 knock-in THP-1 reporter cell line, STING-IN-7 (compound 21) and four related indole analogs (compounds 10, 13, 15, 19) exhibited stronger inhibition of 2',3'-cGAMP-induced interferon regulatory factor (IRF) expression than the reference compound H-151 [1]. While the exact IC50 of H-151 was not reported in this specific system, the study establishes a clear rank-order potency advantage for STING-IN-7 over this widely used covalent STING inhibitor [1].

Potency vs. H-151
Class-level
IC50 11.5 nM; stronger inhibition than H-151 at 1 µM
Reported rank-order inhibition context
Direct IC50 for H-151 not reported in this system
STING inhibition cGAS-STING pathway THP-1 reporter assay

Potency Outperformance vs. SN-011 and H-151

STING-IN-7 exhibits a cellular IC50 of 11.5 nM in the STINGR232 THP-1 reporter system, representing a 6.6-fold increase in potency compared to the competitive STING inhibitor SN-011 (IC50 = 76 nM for STING signaling) [1][2]. Additionally, STING-IN-7's potency significantly exceeds that reported for H-151 in other cellular systems (IC50 ~100 nM in MEFs and HFFs) [3]. This quantitative potency advantage positions STING-IN-7 as a more sensitive tool for dose-response studies and for applications requiring maximal pathway inhibition at lower compound concentrations.

IC50 vs. SN-011 & H-151
Cross-study
STING-IN-7: 11.5 nM; SN-011: 76 nM; H-151: ~100 nM
Supports cross-study potency comparison context
Different assay platforms and cell backgrounds
STING inhibitor potency IC50 comparison cellular assay

STING/IRF3/TBK1 Phosphorylation vs. C-178

STING-IN-7 inhibits the phosphorylation of three key nodes in the STING signaling cascade: STING itself, interferon regulatory factor 3 (IRF3), and TANK-binding kinase 1 (TBK1) [1]. In contrast, the covalent inhibitor C-178, while binding to Cys91 and blocking STING palmitoylation, shows selective activity in mouse but not human cells, limiting its utility in human disease models [2]. This multi-node inhibition profile of STING-IN-7 suggests more comprehensive pathway blockade compared to inhibitors with narrower mechanistic effects.

Phosphorylation vs. C-178
Class-level
Inhibits STING, IRF3, TBK1 phosphorylation; C-178: palmitoylation block, mouse-selective
Multi-node pathway inhibition context
Species-selectivity review required
STING phosphorylation IRF3 phosphorylation TBK1 phosphorylation pathway inhibition

STING-IN-7: Applications in Autoimmunity & cGAS-STING Profiling


STING Pathway Inhibition in Human Cellular Models

STING-IN-7's 11.5 nM IC50 in the STINGR232 THP-1 reporter system makes it ideally suited for experiments requiring potent and reliable STING pathway suppression in human cell lines. Its superior potency compared to H-151 and SN-011 (6-9-fold lower IC50) enables more complete pathway inhibition at lower compound concentrations, reducing the risk of off-target effects in long-term cell culture studies [1][2]. Applications include dose-response analyses of STING-dependent cytokine production (IFN-β, IL-6, CXCL10) and validation of cGAS-STING pathway involvement in disease-relevant cellular phenotypes.

Autoimmune and Inflammatory Disease Mechanism Studies

Given STING-IN-7's ability to inhibit STING, IRF3, and TBK1 phosphorylation, the compound is well-suited for mechanistic studies of STING-driven autoimmune and inflammatory conditions such as Aicardi-Goutières syndrome, systemic lupus erythematosus (SLE), and STING-associated vasculopathy with onset in infancy (SAVI) [1]. Its human STING activity profile (in contrast to murine-selective inhibitors like C-176 and C-178) positions STING-IN-7 as a preferred tool for validating therapeutic hypotheses in human primary cells and iPSC-derived disease models.

cGAS-STING Pathway Profiling & Target Validation

STING-IN-7 serves as a high-potency reference inhibitor for characterizing novel STING agonists, validating target engagement in chemical biology campaigns, and establishing assay windows for high-throughput screening. Its 11.5 nM potency provides a benchmark for evaluating next-generation STING inhibitors, while its indole-based scaffold offers a distinct chemotype for exploring structure-activity relationships (SAR) around the Cys91 binding pocket [1].

Comparative Pharmacology of STING Inhibitors

As a compound that inhibits STING phosphorylation (unlike covalent inhibitors such as C-178 that block palmitoylation, or competitive inhibitors such as SN-011 that block CDN binding), STING-IN-7 offers a distinct pharmacological tool for dissecting the relative contributions of different STING activation mechanisms to downstream signaling outputs. Comparative studies using STING-IN-7 alongside mechanistically distinct inhibitors (H-151, C-176, SN-011) can elucidate structure-function relationships in STING-dependent inflammation [1][2].

Application
Selection Property
Validation Focus
STING pathway inhibition studies
Human cell-active STING probe
Dose-response and cytokine endpoint context
Autoimmune signaling research
Multi-node phosphorylation inhibitor probe
IRF3/TBK1 pathway profiling in disease models
cGAS-STING target validation
Benchmark inhibition context
Comparative STING inhibition benchmarking
Comparative inhibitor studies
Distinct mechanism probe (phosphorylation)
Palmitoylation vs. phosphorylation pathway dissection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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